

5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-hydroxyphenylboronic acid

Cat. No.: B595987

[Get Quote](#)

Molecular Weight: 162.94 g/mol

This technical guide provides an in-depth overview of **5-Cyano-2-hydroxyphenylboronic acid**, a key reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a detailed, representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Specifications

5-Cyano-2-hydroxyphenylboronic acid is a specialized organoboron compound utilized as a building block in the synthesis of complex organic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

Table 1: Chemical and Physical Properties of **5-Cyano-2-hydroxyphenylboronic Acid**

Property	Value	Reference(s)
Molecular Weight	162.94 g/mol	[1] [2]
Molecular Formula	C ₇ H ₆ BNO ₃	[1] [2]
CAS Number	1256355-57-3	[1] [2]
IUPAC Name	(5-cyano-2-hydroxyphenyl)boronic acid	[2]
Appearance	Off-white to pale yellow solid	[2]
Purity (by HPLC)	>95.0%	[2]
SMILES	OB(O)C1=C(O)C=CC(=C1)C#N	[2]
Storage Conditions	-20°C	[1]

Applications in Organic Synthesis

The primary application of **5-Cyano-2-hydroxyphenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl or aryl-vinyl scaffolds. These structural motifs are prevalent in many biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the cyano and hydroxyl groups on the phenyl ring provides sites for further functionalization, making it a versatile reagent for creating libraries of compounds for drug discovery.

Experimental Protocols: Representative Suzuki-Miyaura Cross-Coupling

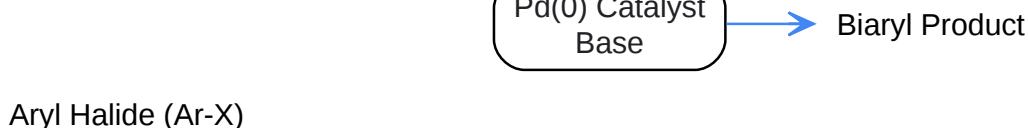
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of **5-Cyano-2-hydroxyphenylboronic acid** with a generic aryl bromide. Note: This is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a 2'-hydroxy-4'-cyano-biphenyl derivative.

Materials:

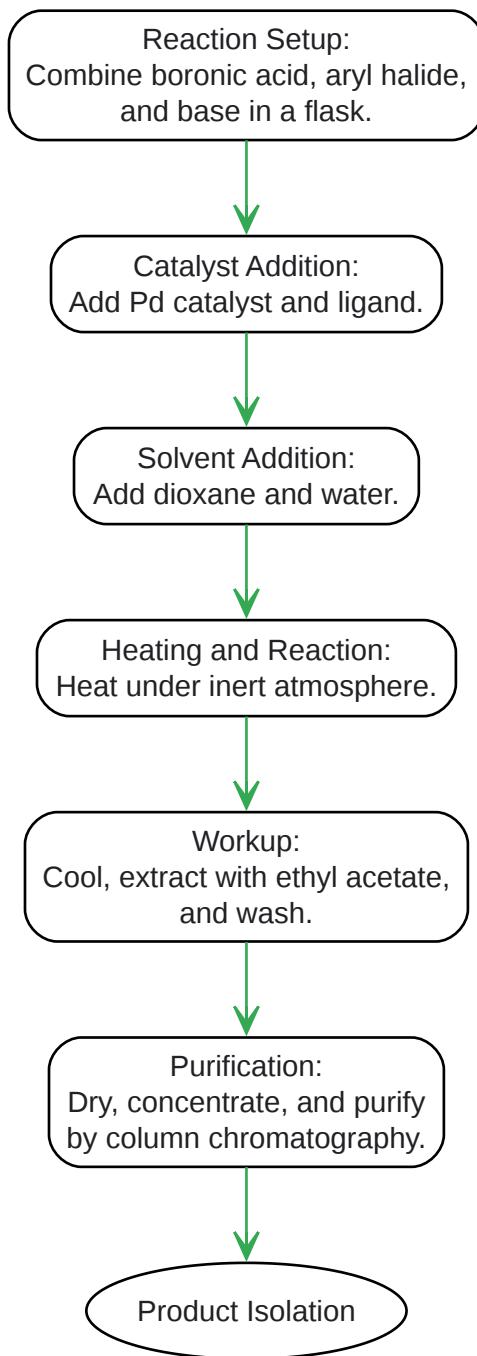
- **5-Cyano-2-hydroxyphenylboronic acid**
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:


- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add **5-Cyano-2-hydroxyphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane until a homogeneous solution is formed.

- **Addition of Reagents:** Add the catalyst solution to the round-bottom flask containing the solids.
- **Solvent Addition:** Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1 M.
- **Reaction:** Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations


The following diagrams illustrate the key chemical transformation and the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

5-Cyano-2-hydroxyphenylboronic acid

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diva-portal.org [diva-portal.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595987#5-cyano-2-hydroxyphenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com